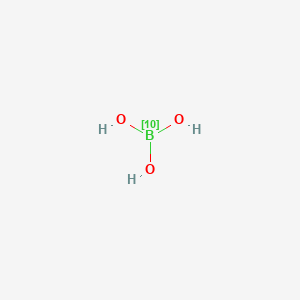

Boric acid (H310BO3)

Description

Historical Perspectives on Boric Acid Scholarly Inquiry

While compounds of boron like borax (B76245) have been used since ancient times, the formal scientific inquiry into boric acid began later. nih.govnih.gov In 1702, the German physician and chemist Wilhelm Homberg was the first to synthesize boric acid crystals, which he prepared from borax and mineral acids. fishersci.nonih.gov The resulting substance was often referred to as "Homberg's salt." nih.gov

Following its initial preparation, European researchers began to investigate its properties, discovering its utility as a mild antiseptic. fishersci.nonih.gov By the late 1800s, its antiseptic qualities were well-recognized, leading to its use in medical applications. fishersci.se The early 20th century saw further exploration of its preservative properties, particularly for food, a practice that was later discontinued. uni.lu A notable discovery occurred during World War II when a General Electric engineer, James Wright, mixed boric acid with silicone oil, leading to the invention of a unique rubber-like material. nih.gov These historical milestones laid the groundwork for the diverse applications and intensive research that characterize the compound today.

Interdisciplinary Significance of Boric Acid Research

The scientific investigation of boric acid is notably interdisciplinary, with its applications spanning numerous distinct fields.

Interactive Data Table: Key Interdisciplinary Research Areas for Boric Acid

| Field of Study | Primary Research Focus | Key Applications |

| Materials Science | Development of advanced materials with enhanced properties. | Fiberglass, heat-resistant glass, ceramics, polymers, flame retardants. nih.govnih.govnih.gov |

| Agriculture | Improvement of crop yield and protection. | Micronutrient fertilizers, pesticides, herbicides. uni.lunih.gov |

| Nuclear Energy | Control and safety of nuclear reactors. | Neutron absorber in coolants for pressurized water reactors (PWRs). nih.govwikipedia.orgwikipedia.org |

| Medicine | Treatment of various medical conditions. | Antiseptic for minor cuts, component in eyewashes and topical treatments. nih.govuni.lu |

| Nanotechnology | Creation of nanoscale materials with novel functions. | Lubricant additives, advanced ceramics, drug delivery systems. fishersci.filabsolu.cawikipedia.org |

In materials science , boric acid is a cornerstone ingredient. Its primary industrial use is in the manufacturing of monofilament fiberglass, which reinforces plastics in products ranging from boat hulls to computer circuit boards. nih.gov It is also critical in producing the specialized glass used in LCD flat panels and heat-resistant borosilicate glass due to its ability to enhance chemical and temperature resistance. nih.govnih.gov Furthermore, research has demonstrated its utility in creating flame-retardant materials by inhibiting the combustion of cellulosic products like wood and cotton. nih.govnih.gov Recent studies have explored its use as an additive to improve the properties of silicon carbide ceramics and rigid polyurethane materials. nih.govfishersci.pt

In agriculture , boric acid serves a dual function. As a source of the essential micronutrient boron, it is vital for plant growth and development, impacting processes like photosynthesis and root growth. nih.govuni.lu Research has shown that its application can significantly improve the yield and quality of crops such as tomatoes, almonds, and grapes. nih.govuni.lu Concurrently, it is registered as an effective insecticide against a wide array of pests, including ants and cockroaches, acting as a stomach poison and an abrasive to their exoskeletons. nih.govuni.lu

In the field of nuclear energy , boric acid plays a crucial safety role in pressurized water reactors (PWRs). wikipedia.org The boron-10 (B1234237) (¹⁰B) isotope, which constitutes about 20% of natural boron, is an excellent neutron absorber. scribd.com By dissolving boric acid in the reactor coolant, operators can control the rate of nuclear fission. wikipedia.orguv.mx Adjusting the concentration of boric acid allows for precise control over the reactor's reactivity during startup, shutdown, and power changes. wikipedia.org It is also used in spent fuel pools and emergency core cooling systems to ensure safety. wikipedia.orgnih.gov

In medicine , the antiseptic properties of boric acid first identified in the 18th century continue to be relevant. uni.lufishersci.se It is used in dilute solutions as an eyewash and as an antiseptic for minor burns or cuts. nih.govuni.lu Its antifungal and antibacterial characteristics have led to its inclusion in various topical preparations. nih.govfishersci.se Contemporary research is exploring its potential as a local drug delivery agent in the treatment of periodontitis, owing to its anti-inflammatory and antimicrobial properties. fishersci.co.uk

Current Research Landscape and Emerging Trends Pertaining to Boric Acid

The scope of boric acid research is continuously expanding, with a focus on novel and high-technology applications.

One of the most dynamic areas is nanotechnology . Scientists have discovered that reducing boric acid to the nanoscale dramatically enhances its properties. fishersci.fi Research at Argonne National Laboratory has shown that nano-boric acid particles can act as a highly effective lubricant additive for motor oils. fishersci.fi Studies are also investigating the use of boric acid nanoparticles to improve the optical properties and color stability of polymer-infiltrated ceramic materials used in dentistry. labsolu.ca Other research has focused on the spontaneous growth of boric acid nanotubes and other nanostructures from thin films, which could have applications in various fields. nih.gov

In energy storage , boric acid is being investigated as a promising material for thermochemical energy storage. sarchemlabs.comatamanchemicals.comnih.gov This process involves a reversible chemical reaction where heat energy is used to convert boric acid into boron oxide and water, storing the energy chemically. When water is added back, the stored heat is released. This technology could provide a high-energy-density method for storing energy from renewable sources or industrial waste heat. sarchemlabs.com Researchers are also exploring its potential role in advanced battery technologies to enhance the energy storage and sustainability of lithium-ion batteries. nih.gov

The biomedical field continues to find new uses for boric acid and its derivatives. Boronic acid-modified nanomaterials are of significant interest due to their biocompatibility and ability to interact with biological molecules like saccharides and proteins. researchgate.net This has led to research into their use for various theranostic (therapeutic and diagnostic) purposes. researchgate.net Recent systematic reviews highlight its potential as a local drug delivery agent for periodontitis due to its anti-inflammatory and antibacterial effects. fishersci.co.uk

Finally, research in advanced materials is leveraging boric acid to create substances with unique functionalities. For instance, it has been used as a catalyst in the synthesis of red fluorescent carbon dots (RCDs) from simple precursors like citric acid and urea. nih.gov This method offers a scalable and environmentally friendly way to produce high-yield RCDs for applications in LED lighting and biological imaging. nih.gov In another innovative application, a boric acid functional group has been incorporated into a covalent-organic framework (COF) to create a fluorescent sensor for the highly toxic compound methylmercury.

Properties

IUPAC Name |

trihydroxy(10B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893936 | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-79-1 | |

| Record name | Boric acid (H310BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [10B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Boric Acid

Novel Synthetic Routes to Boric Acid Derivatives

The development of new methods for creating boric acid derivatives is crucial for accessing valuable reagents used in fields ranging from pharmaceuticals to materials science. These routes often begin with boric acid or its simple esters as foundational starting materials.

Organoboron compounds, characterized by a direct carbon-boron bond, are cornerstones of modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. A primary route to these compounds begins with the conversion of boric acid into borate (B1201080) esters. wikipedia.org This is typically achieved through a condensation reaction between boric acid and an alcohol, often in the presence of a dehydrating agent. wikipedia.org

Trimethyl borate, B(OCH₃)₃, is a commonly used borate ester derived from boric acid and serves as a key intermediate. wikipedia.org It can be reacted with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to form boronic esters. wikipedia.orgrsc.org This reaction must be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters. rsc.org The resulting boronic esters are then hydrolyzed, typically under acidic conditions, to yield the desired boronic acids (RB(OH)₂). wikipedia.org

This two-step sequence represents a foundational method for transforming the inorganic starting material, boric acid, into synthetically valuable organoboronic acids. wikipedia.orgrsc.org The palladium-catalyzed Miyaura borylation offers an alternative route to boronic esters from aryl halides and diboron (B99234) reagents, but the use of boric acid-derived precursors remains a fundamental and cost-effective approach. rsc.orgnih.gov

| Precursor | Reagent | Intermediate | Final Product | Key Transformation |

|---|---|---|---|---|

| Triisopropyl borate | Aryl Grignard Reagent (ArMgBr) | Aryl boronic ester (ArB(Oi-Pr)₂) | Arylboronic acid (ArB(OH)₂) | Electrophilic trapping followed by hydrolysis rsc.orgorganic-chemistry.org |

| Trimethyl borate | Aryllithium (ArLi) | Aryl boronic ester (ArB(OMe)₂) | Arylboronic acid (ArB(OH)₂) | Low-temperature addition followed by hydrolysis wikipedia.orgrsc.org |

Electrophilic borylation introduces a boron moiety onto a substrate through a mechanism analogous to electrophilic aromatic substitution. rsc.org In these strategies, a highly electrophilic boron species, or borenium cation, is generated and attacks an electron-rich substrate like an arene. While direct use of boric acid is not feasible due to its low electrophilicity, its derivatives are key precursors.

For instance, B-chlorocatecholborane (CatBCl), which can be prepared from catechol and boron trichloride (B1173362) (itself derivable from boric acid), can form a strongly electrophilic borenium cation in the presence of a Lewis acid. rsc.org This cation can then engage in a Friedel–Crafts-type reaction with arenes to generate catechol boronic esters. rsc.org The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on the aromatic ring, making it a complementary approach to transition-metal-catalyzed borylations that are often directed by steric factors. rsc.orgsemanticscholar.org

Photochemistry offers unique pathways for chemical transformations by accessing excited states of molecules. In the context of boric acid derivatization, visible-light photoredox catalysis has enabled the direct borylation of aryl halides. organic-chemistry.org In a typical system, a photocatalyst, such as an iridium complex, absorbs visible light and initiates a radical-based reaction cycle that converts an aryl halide into an arylboronic ester using a diboron reagent like bis(pinacolato)diboron. organic-chemistry.org

While boric acid itself is not the direct photo-active species, it is often used in the workup or as a component in related analytical derivatization procedures. pickeringlabs.comgreyhoundchrom.comresearchgate.net For example, photochemical derivatization is employed in HPLC analysis where boric acid may be part of a buffer system to control pH, which is critical for the reaction's success. pickeringlabs.com More directly, boronate affinity media, created by reacting boric acid groups with a solid support, can be used to capture and derivatize target molecules like brassinosteroids for analysis, a process that can be integrated with various analytical techniques. acs.org

Electrophilic Borylation Strategies

Mechanistic Investigations of Boric Acid Esterification and Transesterification

The reaction of boric acid with alcohols to form borate esters is a fundamental transformation with applications ranging from synthesis to the development of dynamic materials. Understanding the mechanism of this reaction is key to controlling its outcome.

The esterification of boric acid with alcohols, particularly diols, to form cyclic borate esters is a reversible reaction that has been the subject of extensive mechanistic study. acs.orgresearchgate.net Historically, the mechanism was thought to involve a simple nucleophilic attack of an alcohol's oxygen atom onto the electron-deficient trigonal boron atom of boric acid, followed by the elimination of water. rsc.org

However, recent computational and kinetic studies have revealed a more complex and nuanced pathway that better explains the observed pH dependence and relatively low activation energies. rsc.orgrsc.org A proposed mechanism suggests that both trigonal boric acid (B(OH)₃) and the tetrahedral borate anion (B(OH)₄⁻), which exists in equilibrium at relevant pH values, participate in the esterification. rsc.org

Equilibrium between B(OH)₃ and B(OH)₄⁻.

Formation of a monoester, which can occur through pathways involving either boron species.

For diols, a subsequent, rapid ring-closing step to form the stable cyclic diester. rsc.org

Crucially, computational studies suggest that the rate-determining step may not be the initial B-O bond formation, but rather the exchange between tetrahedral and trigonal borate monoester intermediates. rsc.orgrsc.org This dynamic behavior is fundamental to the use of boronic esters in self-healing hydrogels and other functional materials. rsc.org

The reactivity of boric acid is highly sensitive to reaction conditions, most notably pH, concentration, and temperature. nih.gov Boric acid is a weak Lewis acid that accepts a hydroxide (B78521) ion from water to form the tetrahedral borate anion, B(OH)₄⁻, rather than donating a proton. nih.govbyjus.com The pKa for this equilibrium is approximately 9.24 at room temperature. nih.gov

pH: The distribution between boric acid and the borate ion is critically dependent on pH. nih.govacs.org At low pH, the neutral B(OH)₃ species dominates. As the pH approaches the pKa, the concentration of the more nucleophilic B(OH)₄⁻ anion increases, which can accelerate esterification reactions as described in modern mechanistic models. rsc.orgrsc.org The rate of borate diester formation often exhibits a maximum at a pH near the pKa of boric acid. rsc.org

| pH Range | Dominant Species | Reactivity Implication |

|---|---|---|

| Low pH (< 7) | Boric Acid (B(OH)₃) | Acts as a weak Lewis acid; esterification is generally slow without catalysis or water removal. nih.gov |

| Neutral to Mildly Basic (pH 7-10) | Equilibrium of B(OH)₃, B(OH)₄⁻, and Polyborates | Esterification rate often maximal near pKa (~9.2) due to participation of B(OH)₄⁻ in the reaction mechanism. rsc.orgnih.gov |

| High pH (> 11) | Borate (B(OH)₄⁻) | The borate ion dominates, but the esterification rate may decrease as the concentration of the necessary protonated species diminishes. nih.gov |

Characterization of Intermediates in Boric Acid Mediated Reactions

The characterization of intermediates in boric acid-mediated reactions is crucial for understanding reaction mechanisms and optimizing catalytic processes. While the transient nature of these species presents a significant analytical challenge, various spectroscopic and analytical techniques have been employed to identify and study them.

In the context of boric acid-catalyzed amidations, extensive research has been conducted to elucidate the active catalytic species. It is proposed that boric acid reacts with a carboxylic acid to form a mixed anhydride (B1165640), which then acts as the acylating agent. orgsyn.org Upon reaction with an amine, this intermediate generates the corresponding amide and regenerates the boric acid catalyst. orgsyn.org

Investigations into boron-catalyzed amidation reactions, including those using boric acid, have revealed complex equilibria involving multiple potential intermediates. rsc.org Studies involving the interaction of amines and carboxylic acids with various boron species have led to the isolation and characterization of several likely intermediates by NMR spectroscopy and X-ray crystallography. rsc.orgnih.gov These studies indicate that rapid reactions occur between amines and boron compounds, suggesting that boron-nitrogen interactions are highly probable in these catalytic cycles. rsc.orgnih.gov

For instance, in boronic acid-catalyzed reactions, which share mechanistic similarities with boric acid catalysis, the formation of (acyloxy)boron intermediates has been identified through 1H NMR and IR analysis. rsc.org Furthermore, in situ IR analysis and ESI-MS have detected dimeric intermediates of acyl boronate. rsc.org The formation of B–O–B bridged systems is also considered to play a significant role. rsc.orgnih.gov

In the Suzuki-Miyaura reaction, which utilizes boronic acids, detailed studies have characterized arylpalladium(II)boronate complexes as key intermediates. acs.org Techniques such as 1H, 13C, 19F, 11B, and 31P NMR spectroscopy, along with HMBC and HSQC experiments, have been instrumental in establishing the connectivity and structure of these intermediates. acs.org These advanced analytical methods provide a framework for characterizing the analogous, yet often more elusive, intermediates in reactions mediated by the simpler boric acid.

Boric Acid as a Catalyst in Organic Synthesis

Boric acid has emerged as a versatile, mild, and inexpensive catalyst for a wide range of organic transformations. arkat-usa.orgresearchgate.net Its catalytic activity is primarily attributed to its nature as a weak Lewis acid, which allows it to activate functional groups, particularly those containing oxygen, through reversible covalent interactions. nih.govresearchgate.netacs.org

Lewis Acid Catalysis by Boric Acid and its Derivatives

The Lewis acidity of boric acid, arising from the vacant p-orbital on the boron atom, is fundamental to its catalytic function. jimcontent.com This property enables boric acid to act as an effective promoter for various reactions. nih.gov Boron-containing Lewis acids, including boric acid, are effective in facilitating the direct dehydrative condensation of carboxylic acids with amines to form amides. jimcontent.comresearchgate.net

Boric acid and its derivatives, such as boronic and borinic acids, are stable, organic-soluble Lewis acids with broad applications in catalysis. nih.gov The electronic properties of the boron center can be tuned by modifying substituents or through complexation, allowing for diverse modes of activation. nih.gov Boric acid itself is often an effective catalyst in aqueous solutions, aligning with the principles of green chemistry due to its low toxicity and the potential to avoid organic solvents. nih.gov

Boric Acid Catalyzed Esterification and Amidation Reactions

One of the most developed areas of boric acid catalysis is in esterification and amidation reactions. nih.gov These transformations are of significant importance in the synthesis of pharmaceuticals, natural products, and other fine chemicals. nih.govorgsyn.org

The general mechanism for these reactions involves the activation of a carboxylic acid through the formation of a mixed anhydride with boric acid. orgsyn.orgnih.gov This intermediate is more susceptible to nucleophilic attack by an alcohol or an amine. A key advantage of using boric acid is its ability to promote these reactions under mild conditions, often with high chemoselectivity. nih.govacs.org

Boric acid demonstrates remarkable chemoselectivity in the esterification of α-hydroxycarboxylic acids. acs.orgnih.govune.edu.au It can selectively catalyze the esterification of the α-hydroxy acid group in the presence of other carboxylic acid functionalities, including β-hydroxy acids, within the same molecule. acs.orgune.edu.auresearchgate.net This selectivity is attributed to the formation of a stable five-membered cyclic intermediate involving the boric acid and the α-hydroxy and carboxylic acid groups. arkat-usa.orgresearchgate.net This intermediate accelerates the esterification of the α-carboxylic group while leaving other carboxylic groups unreacted. arkat-usa.orgresearchgate.net

For example, when malic acid, which contains both an α- and a β-hydroxycarboxylic acid moiety, is treated with methanol (B129727) in the presence of catalytic boric acid, it selectively forms the monoester at the α-position in high yield. researchgate.net This procedure is simple, high-yielding, and can be performed at ambient temperature. acs.orgresearchgate.net

Table 1: Boric Acid-Catalyzed Esterification of α-Hydroxycarboxylic Acids

| α-Hydroxycarboxylic Acid | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Mandelic Acid | Methanol | Methyl Mandelate | 95 | acs.org |

| Glycolic Acid | Methanol | Methyl Glycolate | 98 | acs.org |

| Lactic Acid | Methanol | Methyl Lactate | 97 | acs.org |

| Malic Acid | Methanol | Dimethyl Malate | 91 | acs.org |

| Citric Acid | Methanol | Trimethyl Citrate | 85 | nih.gov |

Boric acid is an effective catalyst for direct dehydrative esterification and amidation, which are atom-economical processes that produce water as the only byproduct. jimcontent.comresearchgate.net This approach avoids the need for pre-activated carboxylic acid derivatives like acid chlorides or anhydrides, which often generate hazardous waste. orgsyn.org

In direct amidation, boric acid facilitates the condensation of a wide range of carboxylic acids and amines, including less nucleophilic aromatic amines. orgsyn.org The reactions are typically carried out by refluxing in a hydrocarbon solvent with azeotropic removal of water. arkat-usa.org This method has been successfully applied to the large-scale synthesis of active pharmaceutical ingredients. researchgate.net Boric acid catalysis is also noted for preserving the integrity of stereogenic centers in both the carboxylic acid and amine partners. orgsyn.org

The efficiency of direct esterification is particularly high for carboxylic acids that have an additional polar substituent, such as an α-hydroxy group, which can coordinate with the boron atom. researchgate.net However, boric acid has also been used in combination with sulfuric acid to catalyze the esterification of phenols. arkat-usa.org

Boric Acid in Aldol-Type Condensations and Multicomponent Reactions

Boric acid serves as an efficient Lewis acid catalyst for aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions. arkat-usa.orgdeogiricollege.org It effectively catalyzes the cross-aldol condensation of aldehydes with ketones to produce α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. arkat-usa.orgresearchgate.net These reactions can be carried out under solvent-free conditions, often with microwave irradiation, providing an environmentally friendly synthetic route. arkat-usa.orgresearchgate.net The proposed mechanism involves the formation of an enol borate ester intermediate. nih.gov

Furthermore, boric acid has proven to be an effective catalyst in various multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. For instance, boric acid on silica (B1680970) has been used to promote three-component Mannich reactions in an ionic liquid, yielding a variety of β-amino carbonyl compounds under mild conditions. nih.gov It also catalyzes the condensation of indoles with aromatic aldehydes to synthesize diindolylmethanes. deogiricollege.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Boric acid | 762 |

| Malic acid | 525 |

| Methanol | 887 |

| Mandelic Acid | 1292 |

| Glycolic Acid | 757 |

| Lactic Acid | 612 |

| Citric Acid | 311 |

| Sialic Acid | 439327 |

| Benzoic acid | 243 |

| 4-phenylbutylamine | 78586 |

Isomerization Catalysis of Aldoses to Ketoses

Boric acid serves as a catalyst in the isomerization of aldoses to ketoses, a crucial transformation in carbohydrate chemistry and biomass conversion. researchgate.netnih.govfrontiersin.org This catalytic activity is essential for processes where ketoses are the preferred substrate, such as in the synthesis of furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F). researchgate.netrsc.orguliege.be Aldoses are less readily converted to these furan derivatives compared to ketoses. researchgate.netrsc.org

The mechanism by which boric acid catalyzes this isomerization is distinct from that of metal catalysts. nih.govfrontiersin.org While metal catalysts like chromium trichloride (CrCl₃) promote a hydride shift, boric acid facilitates the transformation through an enediol intermediate mechanism. researchgate.netnih.govfrontiersin.orgrsc.org This process involves the formation of a complex between boric acid and the aldose, which stabilizes the sugar and prevents degradation under the basic conditions often required for isomerization. google.comgoogle.com The reaction is typically carried out in an aqueous solution in the presence of a tertiary or quaternary amine, which maintains the necessary alkaline pH (around 9 to 11). google.comgoogle.com

The efficiency of boric acid catalysis can be influenced by the reaction medium. For instance, in low-transition-temperature mixtures (LTTMs) composed of choline (B1196258) chloride and organic acids, boric acid's catalytic activity for aldose dehydration can be enhanced. nih.gov A synergy between boric acid and α-hydroxyacids has been observed, leading to faster and more selective reactions. researchgate.netuliege.be This is attributed to the formation of tetrahydroxyborate esters (THBE), which favors the isomerization of aldoses like D-glucose to D-fructose. nih.gov

Conditions for Boric Acid Catalyzed Aldose-Ketose Isomerization

| Parameter | Value/Range |

| Aldose Concentration | 5.0 to 36.0% w/v |

| Boric Acid Concentration | 0.89 to 6.4% w/v |

| Molar Ratio (Aldose:Boric Acid) | 1:1 |

| pH Range | 9.0 to 11.0 |

| Temperature Range | 38°C to 70°C |

Role of Polyborate Species in Catalysis

In aqueous solutions, particularly at concentrations higher than 0.01 M and within a pH range of 6 to 10, boric acid exists in equilibrium with various polyborate species. nih.gov The elucidation of catalytic mechanisms involving boric acid is complicated by the presence of these multiple boron species. rsc.org

In the context of peroxyacid hydrolysis, speciation modeling indicates the presence of not only B(OH)₃ and B(OH)₄⁻ but also polyborate ions such as B₂O(OH)₅⁻, B₃O₃(OH)₄⁻, and B₄O₅(OH)₄²⁻ at the pH where the catalytic effect is maximal. rsc.org Among these, the triborate ion, B₃O₃(OH)₄⁻, is identified as the predominant polyborate species, and it is considered to play a significant role in the catalytic pathway. nih.govrsc.orgrsc.orgresearchgate.net The involvement of B₃O₃(OH)₄⁻ is suggested as an alternative or concurrent pathway to catalysis by a single or two boric acid molecules. nih.govresearchgate.netrsc.org This triborate species contains a trigonal boron atom, which allows it to participate in catalytic mechanisms similar to that of B(OH)₃. nih.gov

The formation and stability of these polyborate species are dependent on factors like temperature and concentration. nih.govacs.org For example, the triborate ion is the major polyborate species in boric acid-rich solutions from 25 to 300 °C. researchgate.netacs.org The study of these species is crucial for understanding and modeling the chemical behavior in various industrial applications, including in nuclear reactor coolant systems where boric acid is used to control neutron flux. acs.org Furthermore, sulfated polyborates have been developed as solid acid catalysts, exhibiting both Lewis and Brønsted acidity, making them effective in various organic syntheses. ias.ac.inresearchgate.net Chiral polyborate anions have also been self-assembled and utilized as catalysts in asymmetric reactions, such as the reduction of quinolines. nih.gov

Common Polyborate Species in Aqueous Boric Acid Solutions

| Polyborate Species | Chemical Formula |

| Diborate | B₂O(OH)₅⁻ |

| Triborate | B₃O₃(OH)₄⁻ |

| Tetraborate | B₄O₅(OH)₄²⁻ |

| Pentaborate | B₅O₆(OH)₄⁻ |

Spectroscopic Characterization and Analytical Quantification of Boric Acid

Advanced Spectroscopic Techniques for Boric Acid Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and concentration of boric acid in different environments.

Raman Spectroscopy for Boric Acid Speciation in Aqueous Solutions

Raman spectroscopy is a powerful non-invasive technique for studying the speciation of boric acid in aqueous solutions. It allows for the identification and quantification of various boron-containing species that exist in equilibrium. In aqueous solutions, boric acid (B(OH)₃) can exist alongside the borate (B1201080) ion ([B(OH)₄]⁻) and various polyborate ions, such as triborate ([B₃O₃(OH)₄]⁻) and pentaborate ([B₅O₆(OH)₄]⁻). acs.orgacs.orgresearchgate.net

The Raman spectrum of aqueous boric acid is characterized by distinct peaks corresponding to these different species. The symmetric stretching vibration of the B-O bonds in the trigonal B(OH)₃ molecule gives rise to a strong, sharp peak typically observed around 880 cm⁻¹. acs.orgresearchgate.netnih.gov The borate anion, [B(OH)₄]⁻, with its tetrahedral geometry, exhibits a characteristic peak around 747 cm⁻¹. acs.orgnih.gov Polyborate species also have unique Raman signatures, with the triborate ion showing a peak at approximately 615 cm⁻¹ and the pentaborate ion at about 532 cm⁻¹. acs.orgnih.gov

The relative intensities of these peaks are dependent on factors such as pH, concentration, and temperature, providing a means to quantify the distribution of boron species under various conditions. acs.orgacs.orgresearchgate.netrsc.org For instance, as the pH of a boric acid solution increases, the intensity of the borate peak at 747 cm⁻¹ increases, while the boric acid peak at 880 cm⁻¹ decreases, reflecting the conversion of boric acid to the borate ion. Studies have utilized reduced isotropic Raman spectra, with perchlorate (B79767) as an internal standard, to obtain quantitative data on the speciation of boric acid and polyborates at temperatures up to 300°C. acs.orgnih.govrsc.org

| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Boric Acid (B(OH)₃) | Symmetric B-O Stretch | ~880 | acs.orgresearchgate.netnih.gov |

| Borate ([B(OH)₄]⁻) | Symmetric B-O Stretch | ~747 | acs.orgnih.gov |

| Triborate ([B₃O₃(OH)₄]⁻) | Ring Breathing | ~615 | acs.orgnih.gov |

| Pentaborate ([B₅O₆(OH)₄]⁻) | Ring Breathing | ~532 | acs.orgnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides valuable information about the functional groups and molecular structure of boric acid. The FTIR spectrum of solid boric acid displays several characteristic absorption bands. A broad absorption band is typically observed in the region of 3200-3417 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups. researchgate.net

The asymmetric B-O stretching vibration in the trigonal boric acid molecule results in a strong band around 1417-1470 cm⁻¹. researchgate.netresearchgate.net In-plane B-O-H bending vibrations are observed near 1191-1195 cm⁻¹. researchgate.netresearchgate.net The out-of-plane B-O-H bending vibration gives rise to a band around 883-884 cm⁻¹. researchgate.netresearchgate.net Furthermore, a band corresponding to the BO₃ bending mode is found at approximately 542-547 cm⁻¹. researchgate.netusda.gov

When boric acid is in an aqueous solution, the FTIR spectrum can be used to distinguish between trigonal boric acid and the tetrahedral borate anion. The B-O asymmetric stretching of trigonal boron appears around 1410 cm⁻¹, while the asymmetric stretching of tetrahedral boron is observed near 955 cm⁻¹. usda.gov A band between 1148-1170 cm⁻¹ is attributed to a mixture of B-OH bending vibrations from both trigonal and tetrahedral boron. usda.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | 3200-3417 | researchgate.net |

| Asymmetric B-O Stretching (Trigonal) | 1410-1470 | researchgate.netresearchgate.netusda.gov |

| In-plane B-O-H Bending | 1191-1195 | researchgate.netresearchgate.net |

| Asymmetric B-O Stretching (Tetrahedral) | ~955 | usda.gov |

| Out-of-plane B-O-H Bending | 883-884 | researchgate.netresearchgate.net |

| BO₃ Bending | 542-547 | researchgate.netusda.gov |

Ultraviolet-Visible (UV-Vis) Spectral Analysis of Boric Acid in Solvents

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores that absorb light in the UV-Vis region. Pure boric acid itself does not have significant absorption in the 200-450 nm range. nih.gov However, its UV-Vis spectral behavior can be influenced by the solvent and the presence of complexing agents.

Studies have shown that the UV-Vis spectrum of boric acid varies significantly with the solvent used. researchgate.netresearchgate.netijpsr.com For instance, an aqueous solution of boric acid has been reported to show negative absorbance across the UV-Vis range (190-1100 nm), while a methanolic solution exhibits positive absorbance. researchgate.netresearchgate.net This suggests that the solvent plays a crucial role in the electronic transitions, possibly through interactions with the boric acid molecule. The formation of polyborates at higher concentrations in water can also affect the spectral properties. researchgate.net

While direct UV-Vis analysis of boric acid is challenging due to its weak absorption, indirect methods have been developed. For example, boric acid can be complexed with reagents like curcumin (B1669340) to form a colored complex (rosocyanine) that can be quantified spectrophotometrically at a specific wavelength, typically around 540 nm. neliti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boric Acid Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a highly effective and specific technique for the quantification and structural analysis of boron compounds, including boric acid. The ¹¹B nucleus is highly receptive to NMR, providing sharp signals for species in symmetrical environments.

In ¹¹B NMR spectroscopy, the chemical shift is a key parameter for identifying different boron species. Boric acid, with its trigonal coordination, typically exhibits a chemical shift at approximately 19.3 to 19.6 ppm relative to a BF₃·Et₂O standard. nih.govacs.orgnih.gov In contrast, the tetrahedral borate anion ([B(OH)₄]⁻) resonates at a higher field, around 1.53 ppm. The observed chemical shift in an aqueous solution is a weighted average of the shifts of the different boron species present, which is dependent on the pH of the solution. researchgate.net

Quantitative ¹¹B NMR (qNMR) has been established as a reliable method for determining the boric acid content in various matrices. nih.govresearchgate.net This technique offers excellent linearity, precision, and accuracy, with a low limit of detection and quantification. nih.govresearchgate.net For instance, a validated ¹¹B qNMR method for determining boric acid in commercial biocides demonstrated a limit of detection of 0.02% w/w and a limit of quantification of 0.04% w/w. nih.gov The method has been successfully applied to a wide range of concentrations and shows good agreement with results from other analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS). nih.govresearchgate.net

High-Precision Analytical Methodologies for Boric Acid

Beyond spectroscopic techniques, several high-precision analytical methods are employed for the accurate determination of boric acid concentration.

Potentiometric and Visual Titration Methods for Boric Acid Determination

Boric acid is a very weak acid (pKa ≈ 9.24), making its direct titration with a strong base challenging due to the lack of a sharp endpoint. researchgate.nethach.comua.ptmetrohm.comacs.org To overcome this, a complexing agent, typically a polyol such as mannitol (B672) or glycerol, is added to the solution. researchgate.nethach.comua.ptacs.orgscribd.comderedpill.com

The polyol reacts with boric acid to form a much stronger monobasic acid complex (a borate-diol complex). hach.comacs.orgderedpill.com This increase in acidity allows for a sharp and distinct inflection point in the potentiometric titration curve when titrated with a standard solution of a strong base like sodium hydroxide (B78521) (NaOH). researchgate.nethach.comua.ptacs.org The endpoint can be detected potentiometrically using a pH electrode or visually using an appropriate indicator like phenolphthalein. deredpill.com The amount of boric acid is then calculated from the volume of titrant consumed at the equivalence point. hach.com The precision of potentiometric titration for boric acid determination can be very high, with some methods reporting a precision of about 0.01–0.02%. researchgate.net

The feasibility and accuracy of the visual titration depend on the concentration of the mannitol added. researchgate.netua.ptacs.org Sufficient mannitol must be present to drive the complexation reaction to completion and ensure a sharp color change at the endpoint. acs.org

Chromatographic Techniques for Boric Acid Quantification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. For boric acid, both liquid and gas chromatography methods are utilized, often requiring specific approaches due to the compound's chemical nature.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Estimation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a liquid mixture. However, boric acid's lack of a chromophore—a part of a molecule that absorbs ultraviolet (UV) light—makes direct detection by common UV detectors impossible. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net To overcome this, a refractive index detector is often employed, as it is sensitive to changes in the refractive index of the eluent, which is altered by the presence of the analyte. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

A notable application of HPLC is the simultaneous estimation of boric acid and other compounds, such as chlorphenesin, in medicinal powders. scholarsresearchlibrary.comscholarsresearchlibrary.com A reverse-phase HPLC method using an isocratic system with an Inertsil C8-4 column has been successfully developed and validated for this purpose. scholarsresearchlibrary.comscholarsresearchlibrary.com The mobile phase typically consists of a mixture of water and acetonitrile (B52724), with the ratio adjusted to achieve optimal separation. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Ion-exclusion chromatography (IEC) coupled with a charged aerosol detector (CAD) presents another avenue for the simultaneous determination of boric acid along with other weak inorganic acids like silicic and carbonic acids. mdpi.com This method utilizes a weakly acidic cation-exchange resin in its H⁺-form with ultra-pure water as the eluent, with acetonitrile added to enhance detector response. mdpi.com

For the conductometric determination of boric acid, a pre-column complexation with a polyol like sorbitol can be used. This forms an acidic boron complex that can be separated via reversed-phase HPLC and detected by a conductivity detector. oup.com

Below is a table summarizing typical HPLC conditions for boric acid analysis:

| Parameter | Value |

| Column | Inertsil C8-4 (250mm x 4.6mm, 3µm) |

| Mobile Phase | Water: Acetonitrile (70:30 v/v) |

| Flow Rate | 0.5 ml/min |

| Detector | Refractive Index Detector |

| Column Temperature | 34°C |

| Linear Range (Boric Acid) | 1753.2 – 5611.9 µg/ml |

Gas Chromatography (GC) for Boric Acid Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Since boric acid is nonvolatile, it must be converted into a volatile derivative before it can be analyzed by GC. nih.govcanada.ca

One effective derivatization method involves reacting boric acid with triethanolamine (B1662121) to form triethanolamine borate, a volatile compound suitable for GC analysis. nih.gov This method, coupled with mass spectrometry (GC-MS), allows for fast, selective, and sensitive quantification of boric acid, even in complex matrices like drinking water. nih.gov The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances accuracy and reduces matrix effects. nih.gov

Another approach involves the formation of trimethylsilyl (B98337) derivatives of inorganic anions, including borate, which are then analyzed by GC-MS. acs.org The synthesis of mixed isopropyl/trimethylsilyl derivatives of boric acid has also been explored for GC-MS analysis. acs.org Furthermore, the propylation of boron trifluoride can yield tripropylborane, which can then be converted to tetrapropylborate for analysis. wikipedia.org

The table below outlines a GC-MS method for boric acid analysis after derivatization:

| Parameter | Description |

| Derivatization Agent | Triethanolamine |

| Volatile Derivative | Triethanolamine borate |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Limit of Detection | 0.04 µg/L |

Spectrophotometric Methods for Boron Determination

Spectrophotometry is a widely used technique for the quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. For boron determination, this method relies on the formation of colored complexes between boron and specific reagents. iosrjournals.org

Commonly used reagents for the colorimetric determination of boron include azomethine-H, carmine (B74029), and curcumin, which form colored complexes with boron that can be measured at specific wavelengths (410 nm, 605 nm, and 550 nm, respectively). iosrjournals.orgresearchgate.net The azomethine-H method is frequently employed due to its sensitivity and affordability, although it can be susceptible to cross-sensitivity with other elements. researchgate.net The carmine method is also noted for its precision and accuracy in determining boron in environmental water samples.

Fluorimetric methods, a subset of spectrophotometry, involve the reaction of boron with reagents like chromotropic acid or Alizarin Red S to form fluorescent compounds, the fluorescence of which is then measured. iosrjournals.org

Sample preparation for spectrophotometric analysis often involves dry ashing or wet ashing to decompose the sample matrix. borates.today

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Boron Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive and robust analytical technique for determining the elemental composition of a wide variety of samples. tandfonline.comtandfonline.com It is well-suited for the simultaneous determination of multiple elements, including boron. mdpi.comresearchgate.net

In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.

For boron analysis, several spectral emission lines can be used, including 249.772 nm, 249.677 nm, and 208.957 nm. mdpi.comresearchgate.net The choice of spectral line can depend on the sample matrix and potential spectral interferences. The technique offers good sensitivity with detection and quantification limits for boron typically in the range of 10–30 mg/kg and 40–100 mg/kg, respectively. mdpi.comresearchgate.net

ICP-AES has been successfully applied to the determination of boron in diverse matrices such as fertilizers, environmental samples, and biological tissues. tandfonline.commdpi.comnih.gov

Methodological Considerations for Unreacted Boric Acid Quantification

In certain applications, such as in the manufacturing of polarizing plates for LCDs, it is crucial to distinguish and quantify only the unreacted (free) boric acid, as it is this form that may be subject to regulatory scrutiny. sumitomo-chem.co.jp Boric acid in these materials can exist in two states: unreacted B(OH)₃ and boric acid that is chemically bonded to other components, such as polyvinyl alcohol (PVA). sumitomo-chem.co.jp

A specific analytical method has been developed to selectively extract and quantify the unreacted boric acid. sumitomo-chem.co.jp This method involves the use of a solvent system, such as 2-ethyl-1,3-hexanediol (B165326) in chloroform, that can selectively extract the unreacted boric acid without breaking the chemical bonds between the reacted boric acid and the polymer matrix. sumitomo-chem.co.jp Following extraction, the amount of boron in the extract is determined using ICP-AES. sumitomo-chem.co.jp

The development of such a method requires careful investigation of various solvents and extraction conditions to ensure the selective and efficient recovery of the unreacted boric acid. sumitomo-chem.co.jp Techniques like ¹¹B-NMR can be employed to study the dissolution behavior of the polymer and the state of boric acid in different solvents. sumitomo-chem.co.jp

Computational and Theoretical Investigations of Boric Acid Interactions and Mechanisms

Quantum Mechanical Studies of Boric Acid Molecular Conformations and Ionization

Quantum mechanical methods provide fundamental insights into the molecular structure of boric acid (H₃BO₃) and its behavior in aqueous solutions, particularly concerning its conformation and ionization. Theoretical calculations have been successfully employed to determine the acidic dissociation constant (pKa) of boric acid. nih.govturkjps.org These studies involve analyzing various molecular conformations and the crucial role of solute-solvent interactions. nih.gov

Ab initio and Density Functional Theory (DFT) are the primary quantum mechanical tools used for this purpose. nih.govturkjps.org By modeling the system at the molecular level, researchers can investigate the deprotonation process of boric acid in water. For instance, calculations can show changes in the electrical charge around specific oxygen atoms, confirming which hydrogen atom separates during deprotonation. nih.gov The theoretical pKa values for boric acid have shown comparable agreement with experimentally determined values, demonstrating the feasibility and accuracy of these computational approaches. nih.govturkjps.org

These computational methods are advantageous as they allow for the calculation of important structural properties of molecules in solution, such as dihedral angles, total atomic charges (e.g., Mulliken charges), bond lengths, and bond angles. nih.gov Understanding these properties is essential for explaining the molecule's reactivity and interactions.

Density Functional Theory (DFT) and Ab Initio Approaches for Boric Acid Systems

Density Functional Theory (DFT) and ab initio calculations are powerful computational techniques used extensively to investigate the properties of boric acid systems, from single molecules to bulk crystalline structures. These methods allow for a detailed examination of structural, electronic, and optical properties with a high degree of accuracy. figshare.comacs.orgrsc.org

In the study of solid-state boric acid, DFT has been used to explore its various polymorphs, such as the triclinic H₃BO₃-2A and trigonal H₃BO₃-3T forms. figshare.comacs.org These studies, employing functionals like the Tkatchenko and Scheffler dispersion-corrected GGA, have yielded unit cell parameters that are in close agreement with experimental X-ray diffraction data. figshare.comacs.org The calculations reveal that the properties of these polymorphs are governed by a complex interplay between in-plane hydrogen bonds and interplanar van der Waals interactions. figshare.comacs.org

Furthermore, DFT calculations have been crucial in determining the electronic properties of boric acid polymorphs. Both the 2A and 3T polymorphs are predicted to be insulators with large, indirect band gaps of approximately 6.26 eV. figshare.comresearchgate.net This theoretical value aligns well with the experimentally measured optical absorption band gap of 5.98 eV for the triclinic (2A) polymorph. figshare.comresearchgate.net Similar DFT investigations have been extended to the α-, β-, and γ-polymorphs of metaboric acid, a dehydrated form of boric acid, revealing how heating and structural changes can alter the nature of the band gap from indirect to direct. rsc.org

In aqueous solutions, DFT and neutron scattering studies have elucidated the microstructure, showing that boric acid is a relatively weakly hydrated molecule. rsc.org At the B3LYP/6-31+G(d) level of theory, calculations using Tomasi's method have been performed to analyze the formation of intermolecular hydrogen bonds between boric acid species and water molecules, which is critical for understanding its behavior in solution. nih.govturkjps.orgresearchgate.net

Computational Modeling of Boric Acid Interactions with Diverse Chemical Species

Computational modeling is a vital tool for understanding the complex interactions between boric acid and a wide array of chemical species. These theoretical studies provide molecular-level details that are often inaccessible through experimental means alone.

The esterification of boric acid with diols and polyols to form borate (B1201080) esters is a fundamentally important reaction. Computational studies have been instrumental in clarifying the controversial mechanism of this process. rsc.org Recent theoretical investigations using DFT (specifically, the M062X/aug-cc-pvtz level of theory) on the reaction between boric acid and an aliphatic diol have revealed a mechanistic pathway that rationalizes the low Gibbs energies of activation and the pH dependence observed experimentally. rsc.orgresearchgate.net

These studies have shown that previous computational models, which reported high Gibbs energies of activation (around 110 kJ mol⁻¹), were inconsistent with the known dynamic nature of the boron-oxygen ester linkage that forms and breaks rapidly at room temperature. rsc.org The newer, more accurate models predict a much lower Gibbs energy of activation (approximately 31.5 kJ mol⁻¹ for the first esterification step), aligning with experimental observations. rsc.org This improved understanding is crucial for the rational design of functional materials, such as self-healing hydrogels, that rely on the dynamic cross-linking of polymers with borate esters. rsc.orgnih.gov The interaction is not limited to simple diols; boric acid's ability to complex with polyols like mannitol (B672) and sorbitol is also a subject of significant interest. nih.govnih.govwikipedia.orgwikipedia.org

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| DFT (M062X/aug-cc-pvtz) | Boric acid + 2(R),4(S)-pentanediol | Calculated Gibbs energy of activation for the first esterification step is ~31.5 kJ mol⁻¹, which is significantly lower than previously reported values and consistent with experimental data. | rsc.org |

| - | Boric/Boronic acids + Diols/Polyols | Older computational studies reported Gibbs energies of activation around 110 kJ mol⁻¹, which did not align with the dynamic nature of the B-O ester linkage at room temperature. | rsc.org |

The interaction of boric acid with macrocyclic host molecules is an active area of computational research, driven by potential applications in sensing, drug delivery, and reducing toxicity. Density Functional Theory (DFT) investigations have been performed to understand the interaction mechanisms between boric acid and various macrocycles.

Studies have focused on hosts such as β-cyclodextrin (β-CD), pillar nih.govarene, and pyrogallol (B1678534) nih.govarene. The calculations consistently show negative complexation energies, which indicates that the formation of these host-guest complexes is an energetically favorable process. Structural analysis from these computational models reveals that the primary stabilizing force is the formation of intermolecular hydrogen bonds between the hydroxyl groups of boric acid and the functional groups of the macrocyclic hosts.

Furthermore, these studies have examined the electronic properties of the resulting complexes. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps for the boric acid-macrocycle complexes were found to be larger than those of the individual host molecules. This increase in the energy gap suggests that the resulting complexes are kinetically stable systems. These findings highlight the potential of using macrocyclic hosts to encapsulate boric acid, which could enhance its bioavailability and modulate its properties through effective host-guest recognition.

Intermolecular hydrogen bonds (H-bonds) are a defining feature of boric acid's chemistry and are central to its structure and interactions. Computational studies have provided detailed characterizations of these crucial non-covalent interactions. DFT calculations, often combined with continuum solvation models like Tomasi's method, have been used to analyze the H-bonding network between boric acid and surrounding water molecules. nih.govturkjps.org

These theoretical analyses can determine key properties of the H-bonds, such as bond length and angle, which allows for their classification as strong, moderate, or weak. nih.gov For example, in aqueous solution, the H-bonds between boric acid species (both neutral and ionic) and water are classified as moderate. turkjps.org DFT calculations combined with neutron diffraction data have shown that the hydrogen bonding between boric acid and water is slightly stronger than the hydrogen bonding between the water molecules themselves in the hydration sphere. researchgate.net

In the solid state, the layered structure of boric acid is held together by an extensive two-dimensional network of hydrogen bonds. figshare.comacs.org Computational models show that the properties of boric acid polymorphs are dictated by the balance between these strong in-plane hydrogen bonds and the weaker van der Waals forces that act between the layers. figshare.comacs.org Similarly, the stability of boric acid complexes with other molecules, such as diols and macrocycles, is heavily reliant on the formation of specific hydrogen bonding patterns. rsc.org

| Interacting Species | H-Bond Length (Å) | H-Bond Classification | Reference |

|---|---|---|---|

| Boric Acid (H₂L(H₂O)₄) and Water | ~2.12 | Moderate | nih.gov |

| Borate Ion (HL⁻(H₂O)₃) and Water | ~2.10 | Moderate | turkjps.org |

| Boric Acid and Hydration Layer Water | Hydrogen bonding is stronger than between water molecules within the hydration layer. | researchgate.net |

Zeolites are crystalline aluminosilicates with well-defined porous structures that give them unique properties for adsorption, ion exchange, and catalysis. thermofisher.in While the interaction of various ions and small molecules with zeolites has been studied extensively, specific computational investigations focusing on the interaction between boric acid and zeolites are not widely available in the current literature.

However, the known properties of both boric acid and zeolites suggest a basis for potential interactions. Zeolites like ZSM-5 are used as catalyst supports and in various industrial absorption and filtration processes. thermofisher.in Given that boric acid exists as a neutral, weakly acidic molecule in aqueous solution, its interaction with the internal surfaces and channels of zeolites would likely be governed by hydrogen bonding and van der Waals forces. Computational methods such as DFT and molecular dynamics could, in principle, be used to model the adsorption of boric acid within zeolite pores, determine the most stable adsorption sites, calculate binding energies, and investigate any catalytic effects the zeolite framework might have on boric acid's reactivity. Such studies would be valuable for applications in water purification, where boron removal is a significant challenge, and in catalysis.

Reactions with Lignin (B12514952) Hydroxyl Groups

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in exploring the reaction between the hydroxyl groups of lignin and boric acid, especially under alkaline conditions. nih.govnih.gov These investigations often use a model compound, such as the salicyl alcohol anion, to represent the reactive moieties within the complex lignin structure. nih.govnih.gov A key focus of this research is the formation of the anionic borate diester (ABDE), a product with high flame retardancy, which represents a promising application for lignin. nih.govnih.gov

Theoretical models have proposed several mechanisms for this reaction. A critical step identified in these mechanisms is the cleavage of B-O bonds in the boric acid molecule. nih.gov The presence of a sodium cation has been found to catalytically enhance the deprotonation of water clusters, which in turn produces the hydroxide (B78521) anion essential for this bond cleavage. nih.govnih.gov

Energy profile calculations of the proposed mechanisms suggest that the reaction likely initiates at the hydroxymethyl moieties of lignin rather than the phenol (B47542) moieties, as this pathway requires less energy for the critical B-O bond cleavage step. nih.govnih.gov However, a competing reaction is the formation of the tetrahydroxyborate anion (TBA) from boric acid and hydroxide anions. nih.govnih.govwikipedia.org This competing reaction can hinder the formation of the desired ABDE product, as the TBA intermediate requires very high activation energies to proceed to the ABDE. nih.govnih.gov Therefore, computational findings suggest that optimizing the reaction conditions involves enhancing the catalytic effect of sodium cations while controlling the formation of the tetrahydroxyborate anion. nih.govnih.gov The use of boric acid as a capping agent for the aromatic hydroxyl (Ar-OH) groups in lignin helps to block undesirable addition and condensation reactions during base-catalyzed depolymerization, leading to the formation of a coordinated boric acid-lignin complex. atamanchemicals.com

Table 1: Key Species and Findings in Boric Acid-Lignin Reactions

| Investigated Aspect | Model Compound | Key Species | Computational Finding | Citation |

|---|---|---|---|---|

| Reaction Mechanism | Salicyl Alcohol Anion | Anionic Borate Diester (ABDE) | Reaction may start at hydroxymethyl moieties due to lower energy requirements. | nih.gov, nih.gov |

| Catalysis | Water Cluster | Sodium Cation (Na+), Hydroxide Anion (OH-) | Na+ enhances deprotonation of water, forming OH- needed for B-O bond cleavage. | nih.gov, nih.gov |

| Competing Reaction | Boric Acid & Hydroxide | Tetrahydroxyborate Anion (TBA) | TBA formation competes with ABDE and has a high activation energy for further reaction. | nih.gov, nih.gov |

| Lignin Protection | Polymeric Phenol (Lignin) | Boric Esters | Boric acid caps (B75204) Ar-OH groups, preventing unwanted side reactions. | atamanchemicals.com |

Elucidation of Catalytic Mechanisms through Computational Studies

The mechanism of esterification between boric acid and diols has been a subject of considerable debate, and computational studies have been pivotal in providing deeper insights. wikipedia.orgepa.gov Theoretical investigations have challenged previously held assumptions and proposed new mechanistic pathways that better align with experimental observations, such as the dynamic nature of boron-oxygen (B-O) ester linkages that form at room temperature and neutral or mildly basic pH. wikipedia.orgepa.gov

Historically, computational studies reported Gibbs energies of activation for these reactions that were significantly higher (around 110 kJ mol⁻¹ or more) than experimental values (which range from approximately 30 to 70 kJ mol⁻¹). wikipedia.orgepa.gov This discrepancy highlighted a gap in the fundamental understanding of the reaction mechanism. wikipedia.orgepa.gov

A recent theoretical investigation, using boric acid and 2(R),4(S)-pentanediol as model reactants, has put forth an unprecedented mechanistic pathway. wikipedia.orgepa.gov This study calculated the Gibbs energy of activation for the first esterification step to be 31.5 kJ mol⁻¹, a value significantly lower than previously computed and more consistent with experimental data. wikipedia.org A key finding of this proposed mechanism is that the rate-determining step is not the initial formation of the B-O bond, as widely reported, but rather the tetrahedral/trigonal exchange of the borate monoester intermediate. epa.gov This exchange is facilitated by another boric acid molecule "removing" a hydroxyl group from the tetrahedral monoester, a step with a calculated Gibbs energy of activation of 35.6 kJ mol⁻¹. wikipedia.org

The computational pathway involves several key stages:

Initial Bond Formation: A potential energy surface (PES) scan helps determine the transition state for the initial bond formation between the boron atom of boric acid and the oxygen of the tetrahydroxyborate's hydroxyl group. epa.gov

Proton Transfer: During the formation of the B-O bond via a single transition state, the boron atom's geometry shifts from trigonal to tetrahedral, a proton is transferred from the diol's hydroxyl group to a hydroxyl on the boron derivative, and the trigonal geometry is restored upon the elimination of a water molecule. epa.gov

Role of Tetrahydroxyborate: The tetrahydroxyborate anion plays a crucial role by facilitating the removal of a proton from one of the diol's hydroxyl groups. epa.gov

These computational findings are crucial for the rational design of functional materials like self-healing hydrogels and polymers that rely on the dynamic nature of B-O linkages. wikipedia.orgepa.gov

Table 2: Comparison of Experimental and Computational Activation Energies for Boric Acid Esterification

| System | Activation Energy Type | Value (kJ mol⁻¹) | Significance | Citation |

|---|---|---|---|---|

| Boric acid + Aliphatic diol | Experimental | ~70 | Benchmark for theoretical models. | wikipedia.org, epa.gov |

| Boric acid + Aliphatic diol | Previous Computational Studies | ~110 or more | Incompatible with the dynamic nature of B-O ester linkages. | wikipedia.org, epa.gov |

| Boric acid + 2(R),4(S)-pentanediol | Recent Computational Study (First esterification step) | 31.5 | Lowest value computationally determined for this step. | wikipedia.org |

| Boric acid + 2(R),4(S)-pentanediol | Recent Computational Study (Tetrahedral/trigonal exchange) | 35.6 | Proposed as the new rate-determining step. | wikipedia.org |

Materials Science and Engineering Applications of Boric Acid

Boric Acid as a Modifier and Filler in Composite Materials

Boric acid is increasingly utilized as an additive in composite materials to improve their intrinsic properties. Its incorporation as a modifier and filler can lead to substantial enhancements in mechanical strength, fire retardancy, and thermal stability.

Enhancement of Mechanical and Fire-Resistant Properties in GFRP Composites

Glass Fiber Reinforced Polymer (GFRP) composites are valued for their high strength-to-weight ratio, but their polymer matrix often makes them susceptible to fire. nih.gov The addition of boric acid as a filler has been shown to improve both the mechanical and fire-resistant qualities of these composites. etasr.comresearchgate.net

Research indicates that boric acid significantly enhances the amorphous structure and mechanical strength of GFRP composites, with optimal performance observed at a 10% boric acid content. etasr.comresearchgate.net During combustion, boric acid contributes to fire resistance by producing wet B₂O₃ and volatile H₂O, which reduces heat. nih.gov The B₂O₃ forms a protective charcoal layer, or char, between the flame and the polymer surface, inhibiting the combustion process. nih.gov Studies have demonstrated that both boric acid and sodium silicate (B1173343) as fillers can increase the ignition time and lower the burning rate of GFRP composites, with boric acid showing superior performance in improving both mechanical and fire-resistant properties. etasr.comresearchgate.net

Table 1: Effect of Boric Acid on GFRP Composite Properties An interactive table summarizing key research findings on the impact of boric acid on the mechanical and fire-resistant properties of GFRP composites.

| Property | Observation | Source(s) |

| Mechanical Strength | Significantly enhanced, with optimal performance at 10% BA content. | etasr.com, researchgate.net |

| Fire Resistance | Increased ignition time and decreased burning rate. | etasr.com, researchgate.net |

| Mechanism | Forms a protective B₂O₃ char layer, reducing heat and inhibiting combustion. | nih.gov |

| Smoke Density | Addition of boric acid into unsaturated polyester (B1180765) resins (UPRs) decreases smoke density. | nih.gov |

Thermal Stability Enhancement in Epoxy Composites

The integration of boric acid into epoxy resins serves to heighten their thermal stability. core.ac.uk When used as a filler, boric acid can increase the residue yield after thermo-oxidative degradation and reduce the number of volatile products released upon heating. core.ac.uk

Role in Polyvinyl Alcohol (PVA) Films for Polarizing Plates

In the manufacturing of polarizing plates, which are essential components of liquid crystal displays (LCDs), polyvinyl alcohol (PVA) films are crucial. sumitomo-chem.co.jprsc.org Boric acid plays a vital role in the production process of iodine-type PVA polarizing plates. sumitomo-chem.co.jp

The process involves dyeing a PVA film with iodine and then stretching it to align the iodine molecules. rsc.org Following this, the film is treated in a hot boric acid solution. sumitomo-chem.co.jp This step, known as fixation, is critical for durability. rsc.orggoogle.com The boric acid creates a cross-linked internal structure within the PVA film, which stabilizes the polymer and fixes the orientation of the iodine complexes that act as the polarizing element. sumitomo-chem.co.jp This treatment improves the mechanical strength and durability of the polarizing film, ensuring it maintains its optical properties. sumitomo-chem.co.jprsc.org

Integration into Cementitious Composites for Infrastructure

Boric acid is incorporated into cementitious composites for specialized applications, particularly for its neutron-absorbing properties in radiation-shielding concrete. dntb.gov.ua However, its integration presents a complex effect on the material's properties. The addition of boric acid to concrete can significantly retard the hardening process and reduce initial strength because it inhibits the hydration of the cement. dntb.gov.uasciopen.com Boric acid reacts with components of the cement binder to form calcium borates. e3s-conferences.org

Despite the initial delay in hardening, research has explored ways to leverage boric acid's benefits while mitigating its drawbacks. One study showed that while the inclusion of boric acid and lime initially decreased compressive strength, the subsequent addition of nano-titanium dioxide (TiO₂) nanoparticles led to significant long-term enhancements in compressive strength and durability. sciopen.comresearchgate.net After 56 days, the compressive strength of mortars containing 1% boric acid, 0.5% lime, and nano-TiO₂ increased significantly compared to their 7-day strength. sciopen.com This indicates that with the right formulation and sufficient curing time, boric acid can be part of a system that enhances the long-term performance and corrosion resistance of cement-based composites for infrastructure. sciopen.come3s-conferences.org

Boric Acid in Nuclear Engineering Applications

Boric acid is indispensable in the nuclear power industry, primarily for its neutron-absorbing capabilities, which are fundamental to the control and safety of pressurized water reactors (PWRs). borax.comnih.gov

Boric Acid in Water Cooling Systems and its Interaction with Concrete

In PWRs, boric acid is dissolved in the primary coolant water to control the nuclear fission rate. nih.govmetrohm.com The boron-10 (B1234237) (¹⁰B) isotope, which constitutes about 20% of natural boron, has a very high cross-section for absorbing thermal neutrons. borax.com By adjusting the concentration of boric acid in the coolant, reactor operators can control the reactivity, and therefore the power output, of the reactor. nih.govmetrohm.com This system is crucial for normal power adjustments, reactor shutdown, and as a safety measure during refueling or emergencies. borax.com

A significant engineering challenge arises from the potential leakage of this borated water from systems like the spent fuel pool. researchgate.netepri.com Prolonged exposure of reinforced concrete structures to boric acid can lead to degradation, compromising the structural integrity of the facility. researchgate.netnih.gov Boric acid reacts with calcium hydroxide (B78521) (Ca(OH)₂) present in the concrete, generating various borate (B1201080) products. nih.gov This chemical attack can damage the cement matrix and aggregates. epri.comnih.gov The severity of the degradation is dependent on both the concentration of the boric acid and the temperature. nih.govcncb.ac.cn Studies simulating high-temperature (70°C) and high-concentration (180,000 ppm) leakage scenarios found a compressive strength loss of 27.8% and significant surface corrosion in concrete specimens after 180 days. nih.govcncb.ac.cnresearchgate.net This underscores the critical need to manage and contain boric acid solutions within nuclear facilities to ensure long-term structural safety. cncb.ac.cn

Table 2: Impact of Boric Acid Leakage on Concrete Properties An interactive table summarizing the effects of boric acid exposure on concrete, based on experimental conditions.

| Curing Condition | Compressive Strength Loss (after 180 days) | Mass Loss (after 180 days) | Observation | Source(s) |

| 70°C, 180,000 ppm | 27.8% | 0.69% | Most serious loss of mass and surface corrosion. | nih.gov, cncb.ac.cn |

| 70°C, 7000 ppm | Stable | Stable | No obvious performance loss. | nih.gov, cncb.ac.cn |

| 20°C and 40°C | Stable | Stable | Performance of specimens was stable. | nih.gov, cncb.ac.cn |

Microstructural and Property Changes in Concrete Due to Boric Acid Corrosion

Boric acid (H₃BO₃) is utilized in the water cooling systems of nuclear power stations as a neutron shield. researchgate.netnih.gov However, potential leakage of borated water can lead to corrosion of the concrete structures, impacting the safety and durability of nuclear power facilities. nih.govresearchgate.net The interaction between boric acid and concrete induces significant changes in the material's microstructure and mechanical properties, with the severity of these effects being highly dependent on factors like temperature and boric acid concentration.

At ambient temperatures (20°C and 40°C), the performance of concrete exposed to boric acid solutions generally remains stable. nih.gov Some studies have even noted that the mechanical strength of concrete in boric acid solutions can increase over time, with only a slight decrease in fundamental properties compared to specimens cured in a natural environment. scientific.net The corrosive effects at these temperatures are often considered weak or insignificant. scientific.net However, the addition of boric acid can retard the hydration of cement by creating an amorphous borate material that encapsulates cement phases. researchgate.net

The corrosive impact of boric acid becomes substantially more pronounced at elevated temperatures and high concentrations. nih.gov In an environment of 70°C and a boric acid concentration of 180,000 ppm, concrete can experience a significant reduction in compressive strength—by as much as 27.8%—along with considerable mass loss and surface corrosion. researchgate.netnih.gov This high concentration severely damages the concrete's surface structure, which is the primary cause of property loss. researchgate.netnih.gov The mechanism involves a neutralization reaction between boric acid and the cement, which can be more destructive than the impact on hydration. nih.gov